Inosine-13C10,15N4

Description

Significance of Isotopic Labeling in Quantitative Systems Biology and Biochemistry

Isotopic labeling is of paramount significance in quantitative systems biology and biochemistry as it allows for the precise measurement of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. eurisotop.comnih.gov This ability to quantify the dynamic nature of metabolism is crucial for understanding the mechanisms that regulate health and disease. nih.govnih.gov In systems biology, where the focus is on the behavior of the entire biological system, stable isotope labeling provides essential data for building and validating computational models of metabolic networks. nih.govuit.no These models can then be used to predict how the system will respond to various perturbations, such as disease states or drug treatments.

In biochemistry, isotopic labeling aids in the elucidation of enzymatic reaction mechanisms and the discovery of novel metabolic pathways. nih.gov By tracing the fate of isotopically labeled substrates, researchers can identify previously unknown intermediates and products, providing a more complete picture of cellular metabolism. nih.gov Furthermore, the use of stable isotope-labeled compounds as internal standards in mass spectrometry-based analyses significantly improves the accuracy and reproducibility of metabolite quantification. ukisotope.com

Fundamental Principles of Stable Isotope Tracing Methodologies

The core principle of stable isotope tracing lies in the ability to distinguish between molecules containing naturally abundant isotopes and those that have been artificially enriched with heavier, stable isotopes. ontosight.ai Atoms of the same element that differ in their number of neutrons are known as isotopes. numberanalytics.com For instance, the most common isotope of carbon is ¹²C, while a heavier, stable isotope is ¹³C. Although chemically identical, this mass difference allows them to be differentiated and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainih.gov

In a typical stable isotope tracing experiment, a labeled substrate (the "tracer"), such as Inosine-13C10,15N4, is introduced into a biological system, be it cells in culture, an organ, or a whole organism. researchgate.net The labeled atoms from the tracer become incorporated into various downstream metabolites as the tracer is processed through metabolic pathways. researchgate.netcreative-proteomics.com By analyzing the mass distribution of these metabolites over time, researchers can determine the extent of label incorporation and, consequently, the activity of the pathways involved. uit.noresearchgate.net This provides a dynamic map of how nutrients and other molecules are utilized and transformed within the cell. eurisotop.com

Advantages of 13C and 15N Isotopic Enrichment for Molecular Tracking

The use of ¹³C and ¹⁵N as isotopic labels offers several distinct advantages for molecular tracking in biological research.

Exceptional Isotope Stability: One of the most significant benefits of ¹³C and ¹⁵N is their stability. The isotopic label remains fixed in its position throughout various analytical procedures, including extraction, derivatization, and analysis. ukisotope.com This ensures that the tracking of the label is reliable and not confounded by analytical artifacts. ukisotope.com

Improved Analytical Accuracy: In mass spectrometry, the use of ¹³C- and ¹⁵N-labeled internal standards is considered the gold standard for accurate quantification. ukisotope.com Because these labeled standards have the same physicochemical properties as their unlabeled counterparts, they co-elute during chromatographic separation and experience similar ionization efficiencies, which helps to correct for matrix effects and ion suppression. eurisotop.comukisotope.com

Enhanced Mass Resolution and Accuracy: The use of ¹³C and ¹⁵N enrichment can lead to significant improvements in mass resolving power and mass measurement accuracy in high-resolution mass spectrometry. nih.gov This allows for the detection of subtle chemical details, such as post-translational modifications of proteins. nih.gov A mass accuracy of 1 part per million or better is often necessary to correctly identify the enrichment levels of both ¹³C and ¹⁵N simultaneously. acs.org

Pathway Discovery and Flux Analysis: Stable isotope labeling with ¹³C and ¹⁵N is instrumental in discovering new metabolic pathways and performing metabolic flux analysis. nih.gov By tracking the incorporation of these heavy atoms, researchers can elucidate system-wide metabolic regulation. nih.gov

Safety: As non-radioactive isotopes, ¹³C and ¹⁵N are safe for use in a wide array of research applications, including studies involving human subjects, without the risks associated with radioactive tracers.

Chemical and Physical Properties of this compound

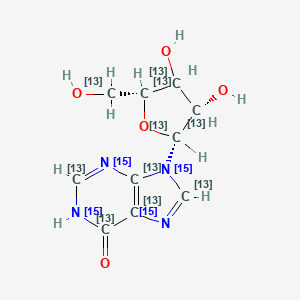

This compound is an isotopically labeled version of inosine (B1671953), a naturally occurring purine (B94841) nucleoside. medchemexpress.comnih.gov In this specific molecule, all ten carbon atoms are replaced with the stable isotope ¹³C, and all four nitrogen atoms are replaced with the stable isotope ¹⁵N.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | ¹³C₁₀H₁₂¹⁵N₄O₅ | PubChem nih.gov |

| Molecular Weight | 282.13 g/mol | PubChem nih.gov |

| Exact Mass | 282.10245743 Da | PubChem nih.gov |

| XLogP3 | -1.3 | PubChem nih.gov |

| Topological Polar Surface Area | 129 Ų | PubChem nih.gov |

| Heavy Atom Count | 19 | PubChem nih.gov |

| Complexity | 405 | PubChem nih.gov |

This data is computationally generated.

Research Applications and Findings

The primary application of this compound in scientific research is as a tracer to study metabolic pathways. eurisotop.commedchemexpress.comotsuka.co.jp By introducing this labeled inosine into a biological system, researchers can track the fate of the carbon and nitrogen atoms as they are incorporated into various biomolecules. This is particularly useful in the field of metabolomics, where the goal is to obtain a comprehensive understanding of all the small molecule metabolites within a cell or organism. nih.gov

Stable isotope labeling with compounds like this compound allows for metabolic flux analysis, which measures the rate of flow of metabolites through a pathway. creative-proteomics.com This provides a more dynamic and informative picture of cellular metabolism compared to simply measuring the static concentrations of metabolites. eurisotop.com For example, it can help to determine the relative contributions of different nutrient sources to the synthesis of a particular molecule. eurisotop.com

Furthermore, isotopically labeled compounds are invaluable for improving the accuracy of metabolite identification in mass spectrometry. nih.gov The known mass shift between the labeled and unlabeled compound can help to confirm the elemental composition of an unknown metabolite. nih.gov

While specific research findings directly utilizing this compound are not broadly published in mainstream literature, its use is implied in studies employing stable isotope-labeled nucleosides for metabolic research. For instance, studies on purine metabolism, which is fundamental to cell growth, proliferation, and survival, would benefit from such a tracer. Research has shown that inosine itself has various biological activities, including anti-inflammatory and neuroprotective effects. medchemexpress.com Using a labeled version could help to elucidate the metabolic pathways underlying these effects.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O5 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |

InChI Key |

UGQMRVRMYYASKQ-FQESYFEVSA-N |

Isomeric SMILES |

[13CH]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Inosine 13c10,15n4 As a Precision Academic Research Tool

Overview of Inosine (B1671953) as a Purine (B94841) Nucleoside in Cellular Biochemistry

Inosine is a purine nucleoside, a fundamental building block of nucleic acids, that plays a critical role in various cellular processes. nih.gov It is composed of a hypoxanthine (B114508) molecule attached to a ribose sugar ring. nih.govwikipedia.org Inosine is not a primary component of DNA or RNA but serves as a key intermediate in the metabolism of purines. nih.govwikipedia.org

One of the primary roles of inosine is in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleotides. In this pathway, inosine can be converted to hypoxanthine and ribose-1-phosphate (B8699412) by the enzyme purine nucleoside phosphorylase (PNP). ontosight.ainih.gov The resulting hypoxanthine can then be converted back into inosine monophosphate (IMP), a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of RNA and DNA. wikipedia.orgscbt.com

Inosine is also formed through the deamination of adenosine, a reaction catalyzed by the enzyme adenosine deaminase (ADA). oup.comfrontiersin.org This conversion is particularly important in conditions of cellular stress, such as hypoxia, where adenosine levels rise. biocrates.com Furthermore, inosine is found in the anticodon of certain transfer RNA (tRNA) molecules, where it plays a crucial role in the proper translation of the genetic code by enabling "wobble" base pairing. wikipedia.orghmdb.ca

Recent research has also highlighted the diverse bioactive roles of inosine, including its involvement in anti-inflammatory responses, immunomodulation, and neuroprotection. frontiersin.orgbiocrates.com

Contextualization of Inosine-13C10,15N4 within Broader Stable Isotope Labeling Paradigms

Stable isotope labeling is a fundamental technique in metabolomics and metabolic flux analysis. numberanalytics.comfrontiersin.org It involves introducing a substrate labeled with a stable isotope into a biological system and then monitoring the incorporation of the isotope into various metabolites over time. creative-proteomics.com This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rates of reactions), and the identification of novel metabolic routes. frontiersin.orgnih.gov

Commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.comnumberanalytics.com The choice of isotope and the specific labeling pattern on the tracer molecule are crucial for the experimental design and the type of information that can be obtained. numberanalytics.com

Within this broader context, this compound represents a highly specific and informative tracer for studying purine metabolism. While a simple ¹³C-labeled glucose can provide a general overview of carbon flow through central metabolism, a fully labeled molecule like this compound allows for a much more targeted investigation of a specific metabolic network.

The use of both ¹³C and ¹⁵N in the same molecule provides an additional layer of information. It allows researchers to simultaneously track the fate of both the carbon skeleton and the nitrogen atoms of the purine ring. This is particularly valuable for understanding the intricate processes of nucleotide synthesis and salvage, where both carbon and nitrogen donors are involved.

The data generated from experiments using this compound can be used to build and validate computational models of metabolic networks. These models can then be used to predict how metabolic fluxes might change in response to different conditions, such as disease states or drug treatments.

Table 1: Key Research Findings Using Stable Isotope-Labeled Inosine

| Research Area | Key Finding | Citation |

|---|---|---|

| Metabolic Flux Analysis | Used to trace the incorporation of labeled substrates into downstream metabolites to investigate metabolic pathway dynamics. | numberanalytics.com |

| Tumor Angiogenesis | ¹⁵N4-inosine was used as an internal standard to quantify adenosine and inosine in exosomes, revealing their role in promoting angiogenesis. | nih.gov |

| RNA Modification Analysis | Metabolically labeled yeast with stable isotopes to produce internal standards for quantifying 26 different modified nucleosides in RNA. | mdpi.com |

| Cell Proliferation | A method using stable isotope-labeled glucose to label the deoxyribose moiety of purine deoxyribonucleosides in DNA was developed to measure cell proliferation in vivo. | pnas.org |

| Purine Metabolism in Dairy Cows | Utilized U-¹⁵N4-Inosine as an internal standard to study purine and pyrimidine (B1678525) metabolism. | au.dk |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Adenosine | |

| Adenosine Monophosphate (AMP) | |

| Carbon-13 | |

| Deuterium | |

| Glucose | |

| Guanosine Monophosphate (GMP) | |

| Hypoxanthine | |

| Inosine | |

| Inosine Monophosphate (IMP) | |

| This compound | |

| Nitrogen-15 |

Methodological Frameworks for Research with Inosine 13c10,15n4

Advanced Synthesis and Preparation of Isotopically Labeled Nucleosides and Nucleic Acids

Chemical Synthesis Approaches for Position-Specific Isotopic Incorporation

To overcome the limitations of enzymatic methods for inosine (B1671953) incorporation, chemical synthesis, specifically solid-phase phosphoramidite (B1245037) chemistry, is the preferred approach. nih.govhmdb.ca This method allows for the precise, site-specific placement of any nucleotide, including isotopically labeled ones like Inosine-13C10,15N4, within a defined RNA or DNA sequence.

The process involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. To incorporate this compound, a corresponding phosphoramidite derivative must first be synthesized. The synthesis of an inosine phosphoramidite with selective ¹³C and ¹⁵N labels has been reported, enabling its use in solid-phase synthesis. nih.gov For instance, a reported synthesis of an inosine phosphoramidite featured selective ¹³C8 and ¹⁵N7 isotope incorporation in the base and uniform ¹³C-labeling of the ribose moiety. nih.gov This level of specific labeling is crucial for simplifying complex NMR spectra.

While powerful for site-specific labeling, chemical synthesis is typically more expensive and less practical for producing very long nucleic acids (e.g., >100 nucleotides) compared to enzymatic methods. tum.de

| Method | Key Features | Labeling Achieved with Inosine | Advantages |

| Solid-Phase Phosphoramidite Chemistry | Stepwise addition of nucleotide phosphoramidites on a solid support. hmdb.ca | Precise, position-specific incorporation of this compound. nih.gov | Overcomes the non-specificity of enzymatic methods; allows for any desired sequence with specific labels. nih.govhmdb.ca |

Biotechnological Production Routes Utilizing Isotope-Enriched Microbial Biomass

A common and cost-effective method for producing uniformly labeled nucleosides is through the cultivation of microorganisms on isotope-enriched media. nih.gov Bacteria, such as Escherichia coli, or yeast are grown in media where the sole carbon source is ¹³C-glucose and the sole nitrogen source is a ¹⁵N-labeled ammonium (B1175870) salt (e.g., ¹⁵NH₄Cl). nih.govfrontiersin.org The microorganisms metabolically incorporate these stable isotopes into all of their cellular components, including the entire pool of nucleic acids.

Following cultivation, the cells are harvested, and the total RNA and/or DNA is extracted. The nucleic acids are then enzymatically hydrolyzed into their constituent nucleoside monophosphates (NMPs) or deoxynucleoside monophosphates (dNMPs). researchgate.net These can be further processed and purified to yield uniformly labeled nucleosides, including this compound (derived from the adenosine (B11128) pool via deamination), or converted into the corresponding triphosphates for use in enzymatic synthesis. nih.gov This biotechnological route is highly efficient for producing large quantities of uniformly labeled material for structural studies. nih.gov

| Organism | Isotope Source | Product | Key Process |

| Escherichia coli | ¹³C-glucose, ¹⁵NH₄Cl | Uniformly ¹³C, ¹⁵N-labeled biomass | Cultivation, harvest, extraction of nucleic acids, enzymatic hydrolysis. nih.govfrontiersin.org |

| Methylophilus methylotrophus | ¹³C-methanol | Uniformly ¹³C-labeled biomass | A more economical alternative to ¹³C-glucose for carbon labeling. researchgate.net |

Spectroscopic and Spectrometric Analytical Techniques

The primary application of this compound is in conjunction with powerful analytical techniques that can probe molecular structure and dynamics with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a premier technique for determining the three-dimensional structures and characterizing the internal motions of biological macromolecules in solution. The use of isotopically labeled samples, such as those containing this compound, is often essential for resolving the complex spectra of nucleic acids. nih.govtum.de The ¹³C and ¹⁵N labels provide additional NMR-active nuclei, enabling multidimensional heteronuclear NMR experiments that can resolve signals that would otherwise overlap in a simple proton (¹H) NMR spectrum. nih.gov

The use of selectively or fully labeled inosine, such as this compound, greatly facilitates these studies. For example, NMR studies of an RNA duplex containing four consecutive I-U base pairs were made possible by a labeling scheme that simplified the spectra and resolved signal overlap. nih.gov These studies revealed unusual inter-residue Nuclear Overhauser Effect (NOE) correlations and the absence of detectable imino proton signals, indicating significant deviations from a standard A-form RNA helix. nih.gov The data also showed that the introduction of I-U pairs distorts and destabilizes the RNA helix more significantly than G-U wobble pairs. nih.gov

In another study, the crystal structure of an RNA octamer containing tandem A-I mismatches was determined. oup.com The analysis of this structure provided detailed geometric parameters for the A-I base pairs, showing how the helix accommodates these non-canonical pairs.

| Structural Parameter | Value for A-I Mismatch in r(CGCAIGCG)₂ | Comparison to Standard A-form | Reference |

| Propeller Twist | -4.3° | Varies, but this value is within a reasonable range for non-wobble pairs. | oup.com |

| C1'-C1' Distance | 12.67 Å | Average for Watson-Crick pairs is ~10.64 Å, indicating a wider separation. | oup.com |

| Glycosyl Angle (Inosine) | 54.8° (anti) | Typical anti conformation for A-form RNA. | oup.com |

| Glycosyl Angle (Adenosine) | 48.4° (anti) | Typical anti conformation for A-form RNA. | oup.com |

| Minor Groove Width | up to 12.06 Å | Wider than the average A-form width of ~11.1 Å. | oup.com |

These detailed structural insights are made possible by the ability to precisely locate and analyze the environment of the inosine residue, a task for which the fully labeled this compound is ideally suited. The specific chemical shifts and NOE patterns of the labeled atoms provide the necessary constraints for high-resolution structure determination.

Characterization of Molecular Dynamics and Conformational Flexibility

The functional roles of nucleic acids are intrinsically linked to their dynamic nature and conformational flexibility. NMR spectroscopy, particularly when coupled with isotopic labeling, is a preeminent technique for characterizing these motions across a wide range of timescales. The incorporation of this compound into an RNA or DNA molecule provides a unique spectroscopic probe to investigate its local and global dynamics.

NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and rotating-frame R1ρ experiments, are particularly powerful in this context. nih.govucl.ac.uk These methods can detect and characterize transient, sparsely populated conformational states that are often crucial for biological function but invisible to other structural biology techniques. nih.govresearchgate.net By monitoring the relaxation rates of the ¹³C and ¹⁵N nuclei within the inosine residue as a function of applied radiofrequency fields, researchers can extract kinetic and thermodynamic parameters of conformational exchange processes occurring on the microsecond to millisecond timescale. nih.gov

The use of a uniformly labeled inosine residue, such as this compound, enhances the sensitivity and resolution of these experiments. The ¹³C and ¹⁵N nuclei provide multiple probes within a single residue to monitor dynamics at different positions, offering a more complete picture of the motional landscape. For instance, the dynamics of the nucleobase can be compared to those of the ribose sugar, providing insights into the correlated motions within the nucleotide.

| NMR Technique | Information Gained | Relevant Nuclei in this compound |

| Relaxation Dispersion (CPMG, R1ρ) | Kinetics and thermodynamics of conformational exchange (μs-ms) | ¹³C in base and sugar, ¹⁵N in base |

| NOE Measurements | Internuclear distances and local flexibility (ps-ns) | ¹H-¹³C, ¹H-¹⁵N correlations |

| J-Coupling Analysis | Dihedral angles and sugar pucker conformation | ¹³C-¹³C, ¹³C-¹⁵N, ¹H-¹³C couplings |

Investigation of Biomolecular Interactions

Understanding how nucleic acids interact with other molecules, such as proteins, is fundamental to deciphering their biological roles. NMR spectroscopy is a powerful tool for mapping these interaction surfaces and characterizing the structural and dynamic changes that occur upon binding. Incorporating this compound into a specific site within a larger nucleic acid molecule allows for a detailed investigation of its role in biomolecular recognition. nih.govspringernature.commarioschubert.ch

When a protein binds to a nucleic acid containing labeled inosine, changes in the chemical environment of the inosine residue can be monitored through chemical shift perturbation (CSP) mapping in ¹H-¹³C or ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. marioschubert.ch The specific nuclei within the inosine that experience significant chemical shift changes can identify the precise points of contact with the protein. This approach is invaluable for validating and refining structural models of protein-nucleic acid complexes.

Furthermore, isotope-filtered Nuclear Overhauser Effect (NOE) experiments can be employed to detect intermolecular contacts directly. marioschubert.ch In these experiments, NOEs between protons on the labeled inosine and protons on an unlabeled binding partner are selectively observed, providing distance restraints for high-resolution structure determination of the complex. The uniform labeling of this compound ensures that multiple nuclei are available for these detailed interaction studies.

| Interaction Study Type | Methodology | Key Advantage of this compound |

| Binding Site Mapping | Chemical Shift Perturbation (CSP) in HSQC spectra | Provides multiple reporters (¹³C, ¹⁵N) within a single residue for precise localization of the interaction surface. |

| Intermolecular Distance Measurement | Isotope-Filtered NOESY experiments | Enables the unambiguous identification of NOEs between the labeled inosine and the unlabeled binding partner. |

| Characterization of Conformational Changes | Comparison of NMR parameters (chemical shifts, J-couplings, RDCs) before and after binding | Allows for a detailed analysis of how the conformation and dynamics of the inosine residue are altered upon complex formation. |

Strategies for Enhanced Resolution in Large Nucleic Acid Systems

A significant challenge in the NMR study of large nucleic acids (>30 kDa) and their complexes is the severe spectral overlap and rapid signal decay due to their slow tumbling in solution. researchgate.net Isotopic labeling is a cornerstone of the strategies developed to overcome these limitations. The incorporation of this compound can be part of advanced NMR techniques designed to study high-molecular-weight systems.

One of the most powerful of these techniques is Transverse Relaxation-Optimized Spectroscopy (TROSY). chemie-brunschwig.ch TROSY-based experiments select for the narrowest component of a multiplet, significantly enhancing both the resolution and sensitivity of spectra for large biomolecules. chemie-brunschwig.chnih.gov While traditionally applied to ¹⁵N-¹H correlations in proteins, TROSY principles have been extended to nucleic acids. The development of ¹³C- and ¹⁹F-TROSY methods has been particularly beneficial for RNA and DNA NMR. nih.govresearchgate.net Incorporating a ¹³C-labeled inosine, such as that in this compound, would allow for the application of ¹H-¹³C TROSY experiments, which can simplify crowded spectral regions and enable the study of inosine residues even in very large molecular contexts. d-nb.info

Segmental isotope labeling is another crucial strategy where only a specific portion of a large nucleic acid is isotopically labeled. isotope.com this compound can be incorporated as a building block in the chemical or enzymatic synthesis of a specific RNA or DNA segment, which is then ligated to unlabeled portions. oup.com This "divide and conquer" approach dramatically reduces spectral complexity, allowing for detailed analysis of the labeled segment without interference from the rest of the molecule.

| Strategy | Principle | Application with this compound |

| TROSY | Selects for the narrowest, most slowly relaxing component of a J-coupled multiplet, reducing linewidths. | Enables high-resolution ¹H-¹³C correlation spectra of the inosine residue within a large nucleic acid or complex. |

| Segmental Labeling | Only a specific region of the macromolecule is isotopically labeled, reducing spectral complexity. | This compound can be incorporated into a specific RNA/DNA fragment for focused structural and dynamic analysis. |

| Deuteration | Replacing non-exchangeable protons with deuterium (B1214612) reduces dipolar relaxation, narrowing NMR signals. | While not inherent to this compound, it is often used in conjunction with ¹³C/¹⁵N labeling to study large systems. |

Mass Spectrometry (MS) for Quantitative and Qualitative Metabolic Profiling

Mass spectrometry is an indispensable tool in metabolomics, offering high sensitivity and selectivity for the detection and quantification of small molecules in complex biological samples. This compound plays a critical role in MS-based methodologies, primarily as an internal standard for accurate quantification and as a tracer for metabolic flux analysis.

Measurement of Mass Isotopomer Distributions (MIDs)

Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. A common approach involves feeding cells or organisms a stable isotope-labeled substrate (e.g., ¹³C-glucose) and then measuring the distribution of the isotopic label throughout the metabolic network. mdpi.com This distribution of mass isotopomers (molecules of the same chemical formula but different numbers of heavy isotopes) provides a wealth of information about the active metabolic pathways.

While this compound is typically used as an internal standard, its properties as a fully labeled compound are directly relevant to the interpretation of MID data. In an MFA experiment designed to probe purine (B94841) metabolism, the analysis of inosine would involve measuring the relative abundances of its different isotopomers (M+0, M+1, M+2, etc.) resulting from the incorporation of the labeled tracer. researchgate.netnih.gov The resulting mass isotopomer distribution (MID) is then used in computational models to deduce metabolic fluxes.

The fully labeled this compound serves as an essential reference point in such analyses. It represents the fully labeled state (M+14), allowing for unambiguous identification and quantification of the different isotopomers of endogenous inosine in the sample.

Application of Spatially Resolved Metabolomics via Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections, providing a molecular map that can be correlated with histology. the-innovation.orgresearchgate.net Combining MSI with stable isotope labeling allows for the tracing of metabolic pathways with spatial resolution, revealing how metabolic activity may differ between different cell types or regions within a tissue. nih.govthe-innovation.org

In this context, while direct applications of this compound in published MSI studies are not prominent, its potential is significant. For instance, an organism could be administered a labeled precursor of inosine, and tissue sections subsequently analyzed by MSI to map the spatial distribution of newly synthesized, labeled inosine. This compound would be an ideal internal standard to be sprayed onto the tissue section prior to analysis. the-innovation.org This would allow for the normalization of the signal and more accurate quantification of the labeled inosine across the tissue, providing a more reliable map of purine metabolism in situ. acs.org

Absolute Quantification using Stable Isotope Labeled Internal Standards (SILIS)

The most direct and widespread application of this compound in mass spectrometry is its use as a stable isotope-labeled internal standard (SILIS) for the absolute quantification of endogenous inosine. tandfonline.comnih.gov This is a gold-standard method in quantitative metabolomics, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comlongdom.org

The principle of this method is to add a known amount of the SILIS, in this case, this compound, to a biological sample at the earliest stage of sample preparation. tandfonline.comresearchgate.net Because the SILIS is chemically identical to the analyte (endogenous inosine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. tandfonline.com However, due to its higher mass, it is readily distinguishable from the endogenous compound by the mass spectrometer.

By measuring the ratio of the signal intensity of the endogenous inosine to that of the known amount of added this compound, any variations in sample extraction, chromatographic separation, or ionization efficiency can be corrected for. This allows for highly accurate and precise determination of the absolute concentration of inosine in the original sample. nih.govoup.com This approach has been successfully applied in studies of purine metabolism in various biological contexts, including in response to hypoxia and in chronic kidney disease. tmc.edu

| Parameter | Description |

| Endogenous Inosine (Analyte) | C₁₀H₁₂N₄O₅ |

| This compound (SILIS) | ¹³C₁₀H₁₂¹⁵N₄O₅ |

| Mass Difference | +14 Da |

| Quantification Method | Ratio of analyte peak area to SILIS peak area is correlated with concentration using a calibration curve. longdom.org |

Differentiation of Molecular Origin in Complex Biological Samples

The fundamental advantage of using a stable isotope-labeled compound like this compound is the ability to distinguish it and its metabolic derivatives from their naturally occurring, unlabeled (endogenous) counterparts within a biological system. bitesizebio.comeurisotop.com This differentiation is crucial for accurately tracing the fate of exogenously supplied molecules and understanding their contribution to various metabolic pools. eurisotop.com

When this compound is introduced into a biological system, it enters cellular metabolism alongside the pre-existing, unlabeled inosine. As it is processed through enzymatic reactions, the heavy isotopes (¹³C and ¹⁵N) are conserved in the resulting downstream metabolites. nih.gov Mass spectrometry (MS) is then used to detect these metabolites, distinguishing them based on their mass-to-charge (m/z) ratio. acs.org

An unlabeled metabolite will have a specific mass, referred to as M+0. Metabolites derived from this compound will have a significantly higher mass, and the exact mass shift will depend on which parts of the labeled precursor were incorporated. For instance, if the entire labeled inosine molecule is used to synthesize a larger nucleotide like adenosine triphosphate (ATP), the resulting ATP will be heavier by the mass of all 10 ¹³C atoms and 4 ¹⁵N atoms. This clear mass difference allows researchers to precisely quantify the proportion of a metabolite pool that originates from the exogenous tracer versus endogenous sources or other metabolic precursors. eurisotop.com

This ability to trace the origin of molecules is invaluable in complex biological samples where multiple pathways may converge to produce the same metabolite. plos.orgresearchgate.net For example, the purine ring of ATP can be synthesized de novo or salvaged from existing purines like inosine. By using this compound, researchers can quantify the flux through the purine salvage pathway specifically, even in the presence of active de novo synthesis. biorxiv.orgresearchgate.net

The following table illustrates how mass isotopologue distribution (MID) analysis of a downstream metabolite, such as guanosine (B1672433) monophosphate (GMP), can differentiate its origin.

| Mass Isotopologue | Description | Inferred Origin | Relative Abundance (Hypothetical) |

|---|---|---|---|

| M+0 | Unlabeled GMP | Endogenous synthesis from unlabeled precursors | 60% |

| M+5 | GMP with a labeled purine ring (5 x ¹³C, 4 x ¹⁵N) but unlabeled ribose | Salvage pathway using the base from this compound, attached to an endogenous ribose phosphate (B84403) | 15% |

| M+14 | Fully labeled GMP (10 x ¹³C, 4 x ¹⁵N) | Direct phosphorylation of intact this compound to Inosine Monophosphate (IMP), followed by conversion to GMP | 25% |

Computational and Statistical Approaches for Isotopic Data Analysis

The raw data generated from stable isotope tracing experiments, particularly with heavily labeled tracers like this compound, are complex. Extracting meaningful biological insights requires sophisticated computational and statistical methods. acs.orgnih.gov These approaches are essential for translating mass isotopomer distributions into quantitative metabolic fluxes. mdpi.commedchemexpress.com

Development and Application of Multi-Atom Transition Models

To interpret the labeling patterns in downstream metabolites, a precise map of how atoms from a precursor molecule are transferred to a product molecule in each biochemical reaction is necessary. This is the role of atom transition models. When a tracer contains multiple labeled atoms, such as the 14 heavy isotopes in this compound, these are referred to as multi-atom transition models. embopress.org

These models are essentially a computational representation of a metabolic network that includes detailed information on the atomic fate of every substrate. arxiv.org For every reaction (e.g., the conversion of inosine to hypoxanthine (B114508) and ribose-1-phosphate (B8699412) by purine nucleoside phosphorylase), the model specifies which atoms from the inosine molecule end up in the hypoxanthine and which end up in the ribose-1-phosphate.

Developing these models requires extensive knowledge of reaction mechanisms. Once established, they are used within metabolic flux analysis (MFA) software to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. biorxiv.orgnih.gov By comparing the simulated patterns to the experimentally measured data, the software can then estimate the most likely set of fluxes that produced the observed results. researchgate.net The use of dual ¹³C and ¹⁵N labels, as in this compound, provides more constraints on the model, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov

The table below provides a simplified example of atom transitions for the catabolism of Inosine.

| Precursor | Reaction | Product 1 | Product 2 | Atom Mapping (Simplified) |

|---|---|---|---|---|

| Inosine-(¹³C10,¹⁵N4) | Purine Nucleoside Phosphorylase | Hypoxanthine | Ribose-1-phosphate | Purine ring atoms (5 x ¹³C, 4 x ¹⁵N) transfer to Hypoxanthine. Ribose ring atoms (5 x ¹³C) transfer to Ribose-1-phosphate. |

| Hypoxanthine-(¹³C5,¹⁵N4) | Xanthine (B1682287) Oxidase | Xanthine | - | All labeled atoms are retained in the purine ring structure of Xanthine. |

Bayesian Model Averaging (BMA) for Robust Flux Inference

Bayesian Model Averaging (BMA) is a statistical technique that addresses this problem by avoiding the selection of a single model. researchgate.netd-nb.info Instead, BMA considers an entire ensemble of plausible models. researchgate.net It calculates the fluxes for each model and then averages these flux maps, weighting each one by its posterior probability—a measure of how well that model fits the experimental data given the prior knowledge. embopress.orgbiorxiv.org

This approach provides more robust and realistic estimates of metabolic fluxes and their confidence intervals. nih.gov It is particularly powerful when analyzing complex datasets from dual-isotope tracers like this compound, as it can effectively handle the uncertainty in determining reaction directionalities and pathway usage. embopress.orgbiorxiv.org By averaging over many models, BMA provides a tempered and statistically rigorous inference of metabolic activity, highlighting fluxes that are consistently predicted across different model structures. researchgate.netd-nb.info

Applications in Metabolic Pathway Elucidation and Flux Analysis

Comprehensive Carbon and Nitrogen Metabolic Flux Analysis (¹³C¹⁵N-MFA)

The incorporation of both ¹³C and ¹⁵N isotopes in a single tracer molecule is a key advantage for comprehensive metabolic flux analysis. This dual-labeling strategy allows for the simultaneous tracking of carbon and nitrogen atoms, providing a more complete picture of metabolic activities. nih.govresearchgate.nethmdb.caresearchgate.net

Traditional metabolic flux analysis has often focused on carbon metabolism, using ¹³C-labeled substrates like glucose. However, cellular metabolism is an integrated network where carbon and nitrogen pathways are deeply intertwined, particularly in the biosynthesis of amino acids and nucleotides. core.ac.ukembopress.org Using Inosine-13C10,15N4, or other similarly dual-labeled compounds, researchers can overcome the limitations of single-isotope studies.

This "one-shot" ¹³C¹⁵N-MFA approach provides quantitative flux measurements for both carbon and nitrogen metabolism concurrently. hmdb.ca For instance, when this compound is introduced into a cellular system, the labeled carbon atoms from its ribose and purine (B94841) ring structures, and the nitrogen atoms from the purine ring, can be traced as they are incorporated into downstream metabolites. This allows for the precise quantification of fluxes in pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the TCA cycle, and amino acid and nucleotide biosynthesis. embopress.org This integrated analysis is crucial for understanding how cells coordinate the allocation of these two fundamental elements.

A key benefit of this approach is the enhanced ability to resolve fluxes in nitrogen metabolism. For example, studies have established glutamate (B1630785) as a central hub for nitrogen distribution, donating its nitrogen to various other amino acids through transamination reactions. hmdb.caresearchgate.net By tracing the ¹⁵N from a labeled source, the rates of these nitrogen transfer reactions can be accurately determined.

| Parameter | Description | Relevance of this compound |

| Carbon Flux | The rate of flow of carbon atoms through metabolic pathways. | The ¹³C-labeled ribose and purine base trace carbon flow through central carbon metabolism and nucleotide synthesis. |

| Nitrogen Flux | The rate of flow of nitrogen atoms, primarily in the synthesis of amino acids and nucleotides. | The ¹⁵N-labeled purine ring allows for direct tracking of nitrogen atoms in purine metabolism and their transfer to other molecules. |

| Simultaneous Measurement | Quantifying both carbon and nitrogen fluxes in a single experiment. | Provides a holistic view of cellular metabolism, revealing the co-regulation of these interconnected pathways. nih.govresearchgate.net |

Bayesian model averaging, a sophisticated statistical approach, can be combined with ¹³C¹⁵N-MFA to rigorously infer reaction directionality and bidirectionality. nih.govbiorxiv.org For example, this method has been used to determine that the glycine (B1666218) hydroxymethyltransferase reaction is bidirectional. biorxiv.org While not specifically using inosine (B1671953), the principle applies. The distinct labeling patterns generated by a tracer like this compound as it enters purine metabolism can provide the necessary data to resolve the bidirectionality of reactions within this pathway and its connections to central metabolism.

Anaplerotic nodes, which are points where intermediates are replenished to central metabolic pathways like the TCA cycle, are also notoriously difficult to resolve. The enhanced data from dual labeling improves the resolution of these nodes, providing a clearer picture of how cells maintain metabolic homeostasis. researchgate.net

This compound is exceptionally well-suited for the quantitative analysis of nucleotide metabolism. creative-proteomics.comsilantes.com As a purine nucleoside, it directly enters the purine metabolic network. Its breakdown and subsequent incorporation into other nucleotides allow for the precise mapping of fluxes within both the de novo synthesis and salvage pathways for purines. nih.gov

In de novo purine biosynthesis, the final product is inosine monophosphate (IMP), which then serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org By introducing labeled inosine, researchers can trace its conversion and quantify the relative fluxes towards AMP and GMP. Furthermore, the salvage pathways, which recycle purine bases and nucleosides, can be meticulously tracked.

Metabolic flux analysis in engineered microorganisms has provided concrete data on the redirection of fluxes to enhance the production of purine nucleosides like inosine. These studies highlight the quantitative nature of the insights gained from such analyses.

| Metabolic Flux | Wild-Type Strain (%) | Engineered Strain (%) | Implication |

| IMP to AMP | 100 | 0.61 | Blockage of this pathway to prevent inosine consumption. |

| Inosine to Hypoxanthine (B114508) | 100 | 14.0 | Significant reduction in the breakdown of inosine. |

| Glucose to Inosine Yield | Low | 4.7% (w/w) | Successful redirection of carbon flux towards inosine production. |

| Adapted from metabolic flux analysis data in engineered B. subtilis. researchgate.net |

Tracing of Purine Metabolism and Interconnected Pathways

Beyond a global flux map, this compound can be used to investigate specific questions about purine metabolism and its extensive connections to other areas of cellular biochemistry.

Upon entering a cell, inosine is subject to catabolism. A key reaction is the phosphorolytic cleavage of inosine by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate (B8699412). researchgate.net When using this compound, this reaction separates the fully labeled purine ring (now as hypoxanthine-¹³C₅,¹⁵N₄) from the labeled ribose moiety (ribose-1-phosphate-¹³C₅).

This separation is a powerful feature for tracing, as the fates of the purine base and the sugar can be followed independently. Studies using labeled adenosine, which is rapidly converted to inosine, have shown the appearance of isotopologues corresponding to the loss of certain atoms, providing direct evidence of these catabolic steps. d-nb.info For instance, the deamination of adenosine to inosine involves the loss of a ¹⁵N atom as ammonia, resulting in a ¹³C₁₀,¹⁵N₄-labeled inosine. d-nb.info Subsequent cleavage yields a ¹³C₅,¹⁵N₄-hypoxanthine and a ¹³C₅-ribose-1-phosphate. d-nb.info The labeled hypoxanthine can then be traced as it is either salvaged back into the nucleotide pool or further catabolized to xanthine (B1682287) and uric acid.

The ribose-1-phosphate-¹³C₅ generated from the breakdown of labeled inosine provides a unique entry point for tracing carbon into the pentose phosphate pathway (PPP) and central carbon metabolism. researchgate.netresearchgate.netbiorxiv.org The ribose-1-phosphate can be isomerized to ribose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP. nih.gov

This allows researchers to study the flow of carbon from a nucleoside source into glycolysis and the TCA cycle, which is particularly relevant in nutrient-scarce environments where cells may use alternative carbon sources. biorxiv.org Studies in T cells have demonstrated that the ribose moiety of inosine can indeed serve as a carbon source, fueling the PPP and glycolysis to provide ATP and biosynthetic precursors, thus supporting cell growth and function in the absence of glucose. biorxiv.org

Interplay with Glycolysis and the Tricarboxylic Acid (TCA) Cycle

While not a primary substrate for energy production in most cells under normal conditions, the ribose component of inosine can be catabolized and enter central carbon metabolism, directly influencing glycolysis and the Tricarboxylic Acid (TCA) cycle. biorxiv.orgnih.gov When cells are cultured with this compound, the ¹³C-labeled ribose can be phosphorylated to become ribose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP). biorxiv.org The PPP is intricately linked with glycolysis, sharing intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. creative-proteomics.com

Research on effector T-cells has demonstrated this connection. When these immune cells were cultured in a glucose-restricted environment but supplied with [¹³C₅]-inosine, the labeled carbon atoms were traced to glycolytic and PPP intermediates. biorxiv.org This indicates that the ribose from inosine is shunted into these pathways to support cellular energy and biosynthetic needs. biorxiv.org

The labeled intermediates from glycolysis, such as pyruvate, can then enter the mitochondria and be converted to acetyl-CoA, which subsequently fuels the TCA cycle. creative-proteomics.com The appearance of ¹³C-labeled metabolites within the TCA cycle, such as citrate, succinate (B1194679), and malate, following administration of labeled inosine, provides direct evidence of this metabolic link. mdpi.com The specific patterns of ¹³C enrichment (isotopologue distribution) in these TCA cycle intermediates can be used to calculate the relative contribution of inosine-derived carbons to oxidative metabolism. mdpi.comresearchgate.net

For example, the entry of a fully labeled two-carbon acetyl-CoA unit from glycolysis into the TCA cycle will produce specific mass shifts in the cycle's intermediates. mdpi.com By measuring these shifts using mass spectrometry, researchers can quantify the flux through this critical energy-producing pathway that originates from inosine.

Elucidation of Cellular Metabolic Adaptations

Cells exhibit remarkable metabolic flexibility, altering their metabolic pathways to survive and function under changing environmental conditions. oup.com this compound is a valuable tool for probing these adaptive responses, particularly concerning nutrient stress and altered bioenergetic demands.

Responses to Nutrient Availability and Alternative Substrate Utilization

A primary application of labeled inosine is to study how cells adapt to nutrient-poor environments. In many pathological conditions, such as within solid tumors, high rates of glucose consumption by cancer cells can lead to a nutrient-depleted microenvironment. biorxiv.org This forces resident or infiltrating cells, like immune cells, to utilize alternative substrates for survival and function. biorxiv.orgnih.gov

Studies have shown that effector T-cells, which are crucial for anti-tumor immunity, can utilize inosine as an alternative fuel source when glucose is scarce. biorxiv.org By using [¹³C₅]-inosine, researchers have demonstrated that these T-cells catabolize inosine to provide the necessary metabolic precursors for proliferation and function. biorxiv.org The ability to trace the ¹³C label into central carbon metabolites confirms that inosine is not just a signaling molecule but can be a significant carbon source under these specific conditions. biorxiv.org

This metabolic adaptation is critical for immune cell efficacy. The table below summarizes findings from a study on T-cell metabolism, illustrating the incorporation of carbon from labeled inosine into key metabolic pathways under glucose-restricted conditions.

| Metabolite Class | Key Labeled Metabolites Detected | Implied Pathway Activity | Reference |

| Pentose Phosphate Pathway | Ribose-5-phosphate, Sedoheptulose-7-phosphate | Active PPP for biosynthesis | biorxiv.org |

| Glycolysis | Fructose-6-phosphate, Glucose-6-phosphate | Reverse flux from PPP to Glycolysis | biorxiv.org |

| Nucleotide Precursors | Inosine, Adenine (B156593) nucleotides | Salvage and de novo synthesis | biorxiv.org |

This table illustrates the metabolic fate of the ribose moiety of inosine in effector T-cells under glucose restriction, as determined by stable isotope tracing.

Characterization of Bioenergetic and Biosynthetic Demands under Specific Conditions

The dual-labeling of this compound with both ¹³C and ¹⁵N allows for the simultaneous tracking of carbon and nitrogen metabolism. nih.govsurrey.ac.uk This is particularly powerful for understanding how cells meet their bioenergetic (energy production) and biosynthetic (building block synthesis) demands under stress. Many essential biomolecules, including amino acids and nucleotides, require nitrogen.

When this compound is metabolized, the ¹⁵N atoms can be traced into the synthesis of other nitrogen-containing compounds. For instance, the purine ring can be degraded, and the nitrogen can be re-incorporated into other nucleotides or amino acids through various transamination reactions. Glutamate, for example, often acts as a central hub for nitrogen distribution within the cell. nih.govbiorxiv.org

By quantifying the flux of ¹³C into the TCA cycle and glycolysis (reflecting energy metabolism) and simultaneously measuring the flux of ¹⁵N into amino acid and nucleotide pools (reflecting biosynthesis), researchers can build a comprehensive model of cellular resource allocation. This approach can reveal how cells prioritize different metabolic outputs under specific conditions, such as nutrient deprivation or during rapid proliferation. oup.comnih.gov

The following table conceptualizes the type of data that can be generated using a dual-labeled tracer like this compound to assess metabolic shifts under nutrient stress.

| Condition | Relative Carbon Flux to TCA Cycle (from Ribose) | Relative Nitrogen Flux to Amino Acid Pool (from Purine) | Interpretation |

| Nutrient-Rich | Low | Low | Inosine is not a primary metabolic substrate. |

| Glucose Deprivation | High | Moderate | Cells adapt to use inosine's ribose for energy and recycle its nitrogen for essential biosynthesis. |

| Amino Acid Deprivation | Moderate | High | Cells prioritize salvaging nitrogen from inosine to synthesize essential amino acids. |

This conceptual table demonstrates how this compound could be used to dissect the bioenergetic and biosynthetic adaptations of cells to different nutrient limitations.

Research Investigations Across Diverse Biological Systems

Microbial Metabolic Network Reconstruction and Analysis

The mapping of metabolic networks in microorganisms is fundamental to understanding their physiology, identifying antibiotic targets, and engineering them for biotechnological purposes. Stable isotope tracers are a cornerstone of these investigations.

The reconstruction of metabolic pathways in pathogenic bacteria, such as Mycobacterium tuberculosis, is critical for comprehending their survival strategies within a host. While the use of isotope-labeled precursors is a standard technique in this field, specific published research detailing the application of Inosine-13C10,15N4 in Mycobacterium species was not prominently available in scientific literature searches. In principle, introducing this fully labeled inosine (B1671953) to bacterial cultures would enable researchers to track its assimilation into the purine (B94841) salvage pathway, a critical route for nucleotide synthesis in many pathogens.

By following the metabolic fate of the labeled atoms from this compound, researchers can quantify the reliance of a pathogen on external purine sources versus its own de novo synthesis pathways. If a pathogen demonstrates significant incorporation of the labeled inosine into its DNA and RNA, it suggests that the enzymes within the purine salvage pathway are highly active and potentially essential for survival. This would identify these enzymes as promising targets for the development of new antimicrobial drugs designed to disrupt nucleotide metabolism.

Mammalian Cell Line Research Applications

Mammalian cell lines are indispensable models for biomedical research, offering insights into human biology and disease. Isotope tracers provide a dynamic view of cellular metabolism that is not achievable with static measurements alone.

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Using this compound in cell culture systems, such as the widely studied HeLa cell line, would allow for precise tracing of purine metabolism. Although specific studies employing this compound in HeLa cells were not identified in literature searches, the methodology is well-established. Scientists would introduce the labeled compound into the culture medium and, after a set period, harvest the cells to analyze the distribution of the 13C and 15N labels across the metabolome, revealing the flow through purine degradation and salvage pathways.

The heavy labels on this compound make it an ideal substrate for measuring the activity of specific enzymes. For example, the enzyme purine nucleoside phosphorylase (PNP) cleaves inosine into hypoxanthine (B114508) and ribose-1-phosphate (B8699412). By incubating cell or tissue extracts with this compound and measuring the rate of formation of labeled hypoxanthine (Hypoxanthine-13C5,15N4) using mass spectrometry, a direct and highly specific quantification of PNP activity can be achieved. This approach is superior to traditional methods as it tracks a direct substrate-to-product conversion.

Primary Cell and Tissue-Specific Metabolic Investigations

Moving beyond immortalized cell lines, primary cells and whole tissues provide a more physiologically relevant context for metabolic studies. Research in this area has utilized this compound to uncover critical metabolic pathways in response to disease.

In a significant study investigating chronic kidney disease (CKD), researchers used this compound to trace purine metabolism within erythrocytes (red blood cells) in a mouse model. The study revealed that in response to the hypoxic conditions associated with CKD, erythrocytes play a crucial role in regulating energy and oxygen delivery. The experiment involved tracking the conversion of labeled adenosine (B11128) and inosine over time.

The data showed that labeled inosine (this compound) was rapidly metabolized, leading to the formation of labeled inosine monophosphate (IMP-13C10,15N4). This conversion is part of a critical purinergic compensatory response that helps combat renal hypoxia. The findings highlighted that the erythrocyte ENT1-AMPD3 axis acts as a key hypoxia sensor and energy regulator. Specifically, the enzyme AMPD3, which is highly enriched in erythrocytes, is vital for maintaining the purine nucleotide pool, which in turn influences oxygen delivery and protects against kidney damage.

Table 1: Key Labeled Metabolites in Erythrocyte Purine Metabolism Study

This table summarizes the key stable isotope-labeled compounds used and detected in the investigation of erythrocyte metabolism in a mouse model of chronic kidney disease.

| Compound Name | Chemical Formula | Role in Study |

| This compound | C₁₀H₁₂N₄O₅ (labeled) | Labeled tracer to investigate purine salvage and degradation pathways. |

| Adenosine-13C10,15N5 | C₁₀H₁₃N₅O₄ (labeled) | Labeled precursor used to trace the flow into the adenine (B156593) nucleotide pool. |

| IMP-13C10,15N4 | C₁₀H₁₃N₄O₈P (labeled) | Key downstream metabolite measured to quantify flux from inosine. |

| AMP-13C10,15N5 | C₁₀H₁₄N₅O₇P (labeled) | Labeled metabolite indicating the conversion from adenosine. |

| ADP-13C10,15N5 | C₁₀H₁₅N₅O₁₀P₂ (labeled) | Downstream metabolite in the adenine nucleotide pool. |

| ATP-13C10,15N5 | C₁₀H₁₆N₅O₁₃P₃ (labeled) | The final product of the adenine nucleotide salvage, representing cellular energy currency. |

Analysis of Metabolic Reprogramming in Immune Cells (e.g., T lymphocytes)

The metabolic landscape of immune cells, particularly T lymphocytes, undergoes significant remodeling upon activation to meet the bioenergetic and biosynthetic demands of proliferation and effector function. Stable isotope tracing with labeled nutrients is a key technique for elucidating these changes. While direct studies utilizing this compound in T cells are emerging, research using similar labeled precursors like [U-¹³C]glucose and U-¹⁵N-inosine in immune cells has provided a detailed view of purine metabolism's role in immune responses.

Effector T cells, upon activation, exhibit a heightened metabolic rate. Tracing studies have shown that in glucose-restricted environments, a condition often found within solid tumors, effector T cells can utilize inosine as an alternative carbon source to fuel their metabolic needs. nih.govbiolog.com The ribose component of inosine can be shunted into central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle, to generate ATP and biosynthetic precursors essential for T cell survival and function. nih.govresearchgate.net This metabolic flexibility is crucial for maintaining anti-tumor immunity.

In a study investigating the metabolism of in vitro activated human T cells, the catabolism of [¹³C₅]inosine was observed. The data revealed that the ribose subunit of inosine, labeled with ¹³C, entered key metabolic pathways. The inhibition of purine nucleoside phosphorylase (PNP), the enzyme that breaks down inosine, blocked the metabolism of the labeled inosine, confirming its entry point into central carbon metabolism. researchgate.net

Furthermore, studies in macrophages, another key immune cell type, using U-¹⁵N-inosine have demonstrated rapid conversion of inosine to hypoxanthine. biorxiv.org Upon stimulation, these cells show a significant increase in the degradation of inosine, highlighting a metabolic switch. biorxiv.org This shift from de novo purine synthesis to salvage pathways is a critical aspect of metabolic reprogramming in activated immune cells. biorxiv.org

Table 1: Metabolic Fate of Labeled Inosine in Immune Cells

| Labeled Precursor | Immune Cell Type | Key Finding | Metabolic Pathway Implicated | Reference |

| [¹³C₅]inosine | Human Effector T cells | Inosine serves as an alternative fuel source in glucose-depleted conditions. | Pentose Phosphate Pathway, Glycolysis, TCA Cycle | nih.govresearchgate.net |

| U-¹⁵N-inosine | Mouse Bone Marrow-Derived Macrophages | Activated macrophages exhibit increased degradation of inosine to hypoxanthine. | Purine Salvage Pathway | biorxiv.org |

These findings underscore the importance of purine metabolism in immune cell function and demonstrate the utility of stable isotope-labeled inosine in dissecting these complex metabolic networks.

Exploration of Neural Metabolism in Brain Tissue Models

The brain is a highly metabolic organ, with distinct metabolic roles for different cell types, such as neurons and astrocytes. Understanding the intricate metabolic interplay in the brain is crucial for deciphering the mechanisms of neurological function and disease. Stable isotope tracing in brain tissue models, such as acute brain slices, offers a window into this complexity.

Recent research using hippocampal brain slices has revealed a fascinating role for endogenous inosine in the metabolic response to neuronal activation. semanticscholar.orgresearchgate.net Upon stimulation, there is an observed increase in glucose metabolism, which is coupled with the mobilization of inosine into the pentose phosphate pathway. semanticscholar.orgresearchgate.net This process is mediated by the enzyme purine nucleoside phosphorylase (PNP), which breaks down inosine into ribose-1-phosphate and hypoxanthine. researchgate.net The ribose-1-phosphate can then enter the non-oxidative branch of the PPP, providing precursors for nucleotide synthesis and antioxidant defense. semanticscholar.org

A study utilizing [U-¹³C₆]-glucose tracing in hippocampal slices demonstrated that neuronal stimulation leads to increased labeling of glycolytic and PPP intermediates. researchgate.net The contribution of inosine to the pentose phosphate pool was confirmed by using a PNP inhibitor, forodesine, which blunted the stimulation-induced increase in pentose phosphates. researchgate.net

Table 2: Inosine-Related Metabolic Changes in Stimulated Brain Tissue

| Experimental Model | Labeled Tracer | Key Finding | Implication | Reference |

| Murine Hippocampal Slices | [U-¹³C₆]-glucose | Neuronal stimulation mobilizes endogenous inosine to fuel the pentose phosphate pathway. | Inosine metabolism is an integral part of the neuronal metabolic response to activation, providing biosynthetic precursors. | semanticscholar.orgresearchgate.netresearchgate.net |

| Murine Hippocampal Slices | N/A (PNP inhibition) | Inhibition of inosine breakdown impairs the energetic recovery of neurons after strong activation. | Highlights the critical role of the inosine-to-PPP flux in maintaining neuronal metabolic homeostasis. | semanticscholar.orgresearchgate.net |

These investigations highlight an underappreciated role for inosine metabolism in supporting neuronal function, particularly under conditions of high energy demand. The use of this compound in such models could provide a more direct and quantitative measure of this metabolic pathway's activity and its importance in both normal brain function and in the context of neurological disorders.

In Vivo Metabolic Tracing in Whole Organism Systems

To understand the systemic impact of metabolic pathways, in vivo tracing studies are indispensable. These experiments, while technically challenging, provide a holistic view of how metabolism is coordinated across different organs and tissues within a living organism. Stable isotope tracers, including those for purine metabolism, are increasingly being used in whole-animal studies to investigate metabolic fluxes in health and disease. frontiersin.orgembopress.org

The methodology for in vivo stable isotope tracing typically involves the administration of a labeled compound, such as this compound, followed by the collection of tissues and biofluids at various time points. Subsequent analysis by mass spectrometry allows for the determination of the extent and pattern of isotope incorporation into downstream metabolites. This provides a dynamic picture of metabolic pathway activity. frontiersin.org

For instance, in vivo tracing with [¹⁵N-¹³C₂]–glycine (B1666218) has been used to measure the rate of de novo purine synthesis in tumors within a mouse model. biorxiv.org Glycine is a key precursor for the purine ring, and by tracing its labeled atoms, researchers can quantify the flux through this essential pathway. The study revealed that inhibition of certain metabolic enzymes significantly impairs de novo purine synthesis in vivo. biorxiv.org

Table 3: Representative Data from an In Vivo Stable Isotope Tracing Study

| Labeled Tracer | Animal Model | Tissue Analyzed | Key Downstream Labeled Metabolites | Finding | Reference |

| [¹⁵N-¹³C₂]–glycine | Mouse with xenograft tumors | Tumor | AMP (M+3), GMP (M+3) | Pharmacological inhibition of succinate (B1194679) dehydrogenase impairs de novo purine synthesis. | biorxiv.org |

The application of this compound in whole-organism tracing studies holds significant promise. It would enable researchers to track the systemic distribution and metabolism of inosine, clarifying its role as a signaling molecule and a metabolic substrate in various organs. This could have profound implications for understanding a range of physiological processes and diseases where purine metabolism is implicated, including cancer, inflammatory disorders, and cardiovascular disease. nih.gov

Future Directions and Emerging Frontiers in Isotopic Tracer Research

Extension of 13C10,15N4 Tracing to Novel Metabolic Contexts

The application of Inosine-13C10,15N4 as a metabolic tracer is poised to expand into a variety of novel contexts, offering deeper insights into the pathophysiology of numerous diseases. While traditionally, tracers like 13C-glucose and 15N-glutamine have been the workhorses of metabolic studies, the use of a dual-labeled purine (B94841) nucleoside can uncover specific dependencies and metabolic reprogramming events that might otherwise be missed. eurisotop.com

Cancer Metabolism: A primary area for the expanded use of this compound is in cancer research. nih.govumich.edu Many tumors exhibit altered purine metabolism to sustain rapid proliferation and evade cell death. nih.gov By tracing the fate of both the ribose (13C) and the purine base (13C, 15N) of inosine (B1671953), researchers can simultaneously investigate energy metabolism, nucleotide synthesis, and the interplay between them. eurisotop.com For instance, in cancers where purine salvage pathways are upregulated, this compound could be used to quantify the reliance on exogenous purines and the downstream flux into DNA, RNA, and energy pools like ATP and GTP. This could reveal metabolic vulnerabilities that are not apparent from studies using simpler tracers. nih.govspringernature.com

Immunometabolism: The metabolic state of immune cells is intrinsically linked to their function. Activated immune cells undergo significant metabolic reprogramming to support their effector functions. Inosine has been shown to have immunomodulatory effects, and tracing with this compound can elucidate the precise metabolic pathways that are influenced. This can provide a clearer picture of how purine metabolism fuels immune cell activation, differentiation, and memory formation, offering potential therapeutic targets for inflammatory and autoimmune diseases.

Neurological Disorders: Emerging evidence suggests that metabolic dysregulation plays a crucial role in the progression of neurodegenerative diseases. Inosine has demonstrated neuroprotective effects in various models. Utilizing this compound can help to understand how neurons and glial cells utilize purines for energy, neurotransmission, and cellular maintenance under both normal and pathological conditions.

Development of Advanced Experimental Designs for Isotopic Flux Measurements

To fully harness the rich information provided by tracers like this compound, advanced experimental designs and computational modeling are essential. The simultaneous tracking of carbon and nitrogen isotopes necessitates more sophisticated approaches to metabolic flux analysis (MFA).

Dual Isotope MFA: The use of 13C and 15N dual-labeled tracers allows for a more constrained and accurate quantification of metabolic fluxes. nih.govembopress.orgnih.gov By tracking both carbon and nitrogen atoms from inosine, researchers can resolve fluxes through interconnected pathways that would be ambiguous with a single isotope tracer. nih.govembopress.orgnih.gov For example, the contribution of the purine nitrogen to amino acid pools via transamination can be quantified simultaneously with the flux of the ribose moiety into the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.gov This provides a more holistic view of cellular metabolism.

Dynamic Labeling Studies: Moving beyond steady-state analysis, dynamic labeling experiments with this compound can reveal the kinetics of metabolic pathways. By monitoring the rate of isotope incorporation into downstream metabolites over time, researchers can gain insights into the responsiveness of metabolic networks to various stimuli or perturbations. This approach is particularly valuable for understanding the rapid metabolic shifts that occur during cell activation or in response to therapeutic agents.

The table below illustrates a hypothetical experimental design for a dual-isotope tracing study using this compound.

| Parameter | Description |

| Tracer | This compound |

| Biological System | Cultured cancer cells |

| Experimental Conditions | Normoxia vs. Hypoxia |

| Labeling Strategy | Isotopic steady-state |

| Analytical Platform | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Data Analysis | 13C/15N Metabolic Flux Analysis (MFA) |

| Metabolic Pathways of Interest | Purine salvage, Pentose Phosphate Pathway, Glycolysis, TCA Cycle, Nucleotide Synthesis |

Integration with Single-Cell Resolution Metabolomics

A significant frontier in metabolic research is the ability to measure metabolic heterogeneity at the single-cell level. Bulk measurements can mask important differences between individual cells within a population, which can be critical in contexts like tumor microenvironments or immune responses.

The integration of this compound tracing with emerging single-cell metabolomics technologies holds immense promise. biorxiv.orgresearchgate.net Techniques such as mass spectrometry imaging and microfluidics-based platforms are being developed to analyze the metabolome of individual cells. genewiz.com By applying these methods to systems labeled with this compound, it may become possible to visualize and quantify metabolic fluxes within single cells. biorxiv.orgresearchgate.net

This would allow researchers to, for example, identify subpopulations of cancer cells with distinct purine metabolism profiles that may contribute to drug resistance. In the context of immunology, it could reveal the metabolic states of different immune cell subsets within a heterogeneous population. While technically challenging, the development of these integrated approaches will undoubtedly provide unprecedented insights into cellular metabolism. biorxiv.orgresearchgate.net

Exploration of Underexplored Metabolic Branches through this compound Labeling

The use of a fully labeled purine nucleoside like this compound can also facilitate the discovery and characterization of less-understood metabolic pathways. By tracing the labeled atoms into unexpected metabolites, researchers can identify novel biochemical transformations and connections within the metabolic network. nih.gov

For instance, the catabolism of the purine ring from inosine can be tracked, and the incorporation of its carbon and nitrogen atoms into various end products can be quantified. This could shed light on the regulation of purine degradation pathways and their contribution to other metabolic processes. Furthermore, the ribose moiety can enter various pathways beyond central carbon metabolism, and tracing its fate could reveal novel biosynthetic routes.

The comprehensive labeling pattern provided by this compound, combined with high-resolution mass spectrometry, provides a powerful discovery tool. The identification of novel labeled metabolites can generate new hypotheses about metabolic function and regulation, opening up new avenues of research. nih.gov

The following table summarizes potential research questions that can be addressed using this compound in these emerging frontiers.

| Research Area | Potential Research Question |

| Novel Metabolic Contexts | How does inosine metabolism contribute to the metabolic reprogramming of tumor-associated macrophages? |

| Advanced Experimental Designs | Can dynamic 13C/15N-MFA with this compound reveal kinetic bottlenecks in nucleotide synthesis in response to chemotherapy? |

| Single-Cell Metabolomics | Is there heterogeneity in purine salvage pathway activity among individual cancer stem cells, and does this correlate with their proliferative capacity? |

| Underexplored Pathways | What are the ultimate fates of the nitrogen atoms from the inosine purine ring, and do these fates differ between normal and cancerous cells? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.